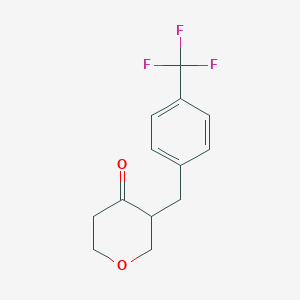![molecular formula C10H12ClFN2O B11779127 3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride CAS No. 1956307-55-3](/img/structure/B11779127.png)
3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride: is a synthetic organic compound that belongs to the class of benzoazepines. This compound is characterized by the presence of an amino group, a fluorine atom, and a tetrahydrobenzoazepinone core. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Cyclization Reaction: The starting material undergoes a cyclization reaction to form the benzoazepine core. This reaction is usually carried out in the presence of a strong acid or base to facilitate the ring closure.
Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods:
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group or other functional groups are oxidized to form new products.
Reduction: Reduction reactions can be used to modify the benzoazepine core or other functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is commonly seen in halogenation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides, are used under controlled temperature and pressure.
Major Products:
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered benzoazepine cores.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can act as a catalyst or a ligand in various chemical reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which can be useful in drug development.
Receptor Binding: It is investigated for its ability to bind to specific receptors in biological systems, influencing cellular processes.
Medicine:
Drug Development: The compound is explored as a potential drug candidate for treating various diseases, including neurological disorders and cancer.
Pharmacokinetics: Studies are conducted to understand its absorption, distribution, metabolism, and excretion in the body.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Analytical Chemistry: It serves as a standard or reference material in analytical techniques like chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of 3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting the production of key metabolites.
Receptors: It can bind to receptors on the cell surface or within cells, influencing signal transduction and gene expression.
Ion Channels: The compound may modulate ion channels, altering ion flux and membrane potential, which can impact cellular excitability and function.
Comparison with Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound is similar in structure but contains a bromine atom instead of a fluorine atom.
1,3,4,5-Tetrahydro-2H-benzo[b]azepin-2-one: This compound lacks the amino and fluorine substituents, making it a simpler analog.
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound contains a methoxyimino group, providing different chemical properties.
Uniqueness:
3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
CAS No. |
1956307-55-3 |
|---|---|
Molecular Formula |
C10H12ClFN2O |
Molecular Weight |
230.66 g/mol |
IUPAC Name |
3-amino-9-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one;hydrochloride |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-7-3-1-2-6-4-5-8(12)10(14)13-9(6)7;/h1-3,8H,4-5,12H2,(H,13,14);1H |
InChI Key |
JAJQNTILWTZFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)NC(=O)C1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


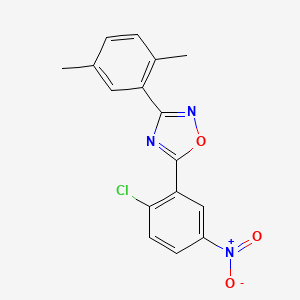

![2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11779048.png)
![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)
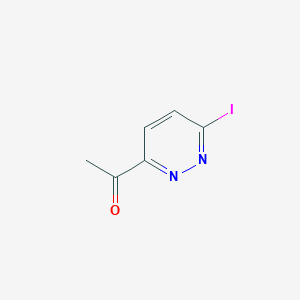
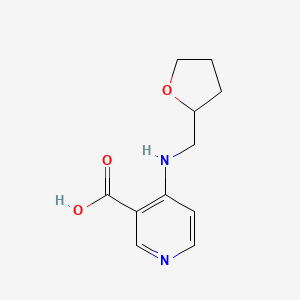
![Ethyl 7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11779073.png)
![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11779074.png)
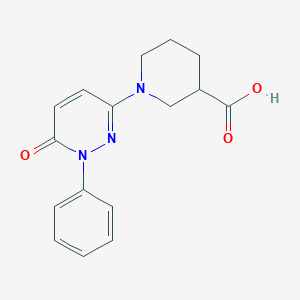
![4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11779092.png)
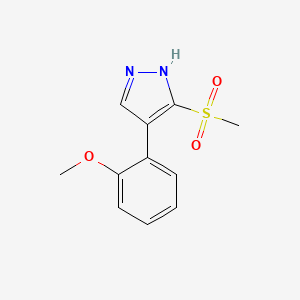
![6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779109.png)
